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molecular formula C8H10ClN3O B8569606 5-chloro-N-ethyl-N-methylpyrazine-2-carboxamide

5-chloro-N-ethyl-N-methylpyrazine-2-carboxamide

Cat. No. B8569606
M. Wt: 199.64 g/mol
InChI Key: OFXGANCVAGVWQN-UHFFFAOYSA-N
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Patent
US08735396B2

Procedure details

The title compound (I-7a) was prepared by a method analogous to that described for the preparation of SM-1 using 5-chloropyrazine-2-carboxylic acid (2 g, 12.62 mmol) and ethyl-methyl-amine (0.846 g, 13.9 mmol) to afford the title compound 5-chloro-N-ethyl-N-methylpyrazine-2-carboxamide (SM-4: 2.05 g, 81%) as a clear oil
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.846 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.[CH2:11]([NH:13][CH3:14])[CH3:12]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([N:13]([CH2:11][CH3:12])[CH3:14])=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0.846 g
Type
reactant
Smiles
C(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound (I-7a) was prepared by a method analogous to
CUSTOM
Type
CUSTOM
Details
that described for the preparation of SM-1

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)N(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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